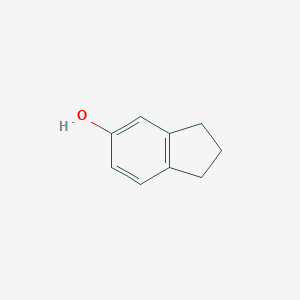

5-Indanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHSSTUGJUBZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051732 | |

| Record name | Indan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown or gray-brown solid; [Acros Organics MSDS] | |

| Record name | 5-Indanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 5-Indanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1470-94-6 | |

| Record name | 5-Indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Indanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-INDANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Inden-5-ol, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-INDANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z94H6F15T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Indanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties, structure, and synthesis of 5-Indanol, a key intermediate in organic synthesis with noted biological activities. The information is presented to support research and development endeavors in medicinal chemistry and related fields.

Core Chemical Properties

This compound, also known as 5-hydroxyindane, is a bicyclic aromatic alcohol. Its physical and chemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | |

| Melting Point | 51-53 °C | [3] |

| Boiling Point | 255 °C | [3] |

| Flash Point | 110 °C (closed cup) | [1] |

| Density | 0.8540 g/cm³ (estimate) | [3] |

| Solubility | 6.3 g/L | [3] |

| pKa | 10.37 ± 0.20 (Predicted) | [3] |

| Appearance | Light brown to grey-brown crystalline powder | [4][5] |

Structural Information and Identifiers

The structural identity of this compound is well-defined by various nomenclature and registry systems. This information is critical for accurate database searching and regulatory submissions.

| Identifier | Value | Source(s) |

| IUPAC Name | 2,3-dihydro-1H-inden-5-ol | |

| CAS Number | 1470-94-6 | [6] |

| SMILES | Oc1ccc2CCCc2c1 | |

| InChI | 1S/C9H10O/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2 | [6] |

| InChIKey | PEHSSTUGJUBZBI-UHFFFAOYSA-N | [6] |

Below is a diagram illustrating the relationship between the various identifiers and the chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A multi-step synthesis for this compound has been described, starting from cinnamic acid.[7] This method avoids the need for high-pressure operations, making it a more accessible route for many laboratories.[7] The overall workflow is depicted below.

Detailed Methodology:

-

Reduction of Cinnamic Acid: Cinnamic acid is reduced to β-phenylpropionic acid using hydrazine (B178648) hydrate in the presence of a palladium on activated carbon catalyst in a basic aqueous solution.[7]

-

Cyclization to 1-Indanone: The resulting β-phenylpropionic acid is cyclized to 1-indanone using polyphosphoric acid containing zinc chloride at elevated temperatures.[7]

-

Reduction to Indan: 1-Indanone is then reduced to indan via a modified Huang-Minlon reduction, employing hydrazine hydrate and potassium hydroxide (B78521) in diethylene glycol.[7]

-

Sulfonation of Indan: Indan is sulfonated with concentrated sulfuric acid to yield indan-5-sulfonic acid.[7]

-

Alkali Fusion to this compound: The potassium salt of indan-5-sulfonic acid is fused with a mixture of potassium hydroxide and sodium acetate (B1210297) at high temperatures (275-285 °C).[7] The resulting product is then acidified, extracted, and purified by vacuum distillation to yield this compound.[7]

Analytical Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic methods. While specific detailed protocols for this compound are not extensively published, the general procedures are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. ChemicalBook provides access to the ¹H NMR spectrum for this compound.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, notably the hydroxyl (-OH) group and the aromatic ring. PubChem lists IR spectral data for this compound.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Reactivity, Stability, and Biological Activity

Reactivity: this compound participates in typical reactions of phenols, such as oxidation and electrophilic aromatic substitution.[9] It serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is a reagent in the preparation of Sodium Indanylcarbinicillin, a β-lactam antibiotic.[3][4]

Stability and Storage: this compound should be stored in a well-closed container at temperatures between 10°C and 25°C.[1]

Biological Activity: this compound has been identified as a weak inhibitor of human melanoma tyrosinase.[3][4] Furthermore, its derivative, Sodium Indanylcarbinicillin, has been shown to possess blood pressure-lowering effects in mammals.[3][4] The broader indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[10]

References

- 1. This compound | 1470-94-6 | FI42892 | Biosynth [biosynth.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 1470-94-6 [chemicalbook.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | C9H10O | CID 15118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pp.bme.hu [pp.bme.hu]

- 8. This compound(1470-94-6) 1H NMR spectrum [chemicalbook.com]

- 9. CAS 1470-94-6: this compound | CymitQuimica [cymitquimica.com]

- 10. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Indanol: A Technical Guide

Introduction

5-Indanol, a hydroxylated derivative of indane, serves as a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structural features, comprising a bicyclic aromatic-aliphatic framework and a phenolic hydroxyl group, give rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.08 | d | 1H | 8.1 | H-7 |

| 6.75 | d | 1H | 2.2 | H-4 |

| 6.68 | dd | 1H | 8.1, 2.4 | H-6 |

| 4.8 (broad s) | s | 1H | - | -OH |

| 2.85 | t | 4H | 7.4 | H-1, H-3 |

| 2.05 | p | 2H | 7.4 | H-2 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C-5 |

| 145.2 | C-3a |

| 132.9 | C-7a |

| 125.0 | C-7 |

| 112.8 | C-6 |

| 109.8 | C-4 |

| 32.7 | C-1 |

| 32.1 | C-3 |

| 25.5 | C-2 |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3500 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3000-3100 | Medium | C-H Stretch | Aromatic C-H |

| 2850-2960 | Medium | C-H Stretch | Aliphatic C-H |

| 1600, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1220-1280 | Strong | C-O Stretch | Phenolic C-O |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 133 | 95 | [M-H]⁺ |

| 119 | 30 | [M-CH₃]⁺ |

| 106 | 40 | [M-C₂H₄]⁺ |

| 105 | 55 | [M-C₂H₅]⁺ |

| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and analytical requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Acquisition time: 1.5 s

-

Spectral width: -10 to 220 ppm

-

Decoupling: Proton broadband decoupling.

-

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Background: A spectrum of a pure KBr pellet was used as the background.

-

-

Data Processing: The spectrum was recorded in transmittance mode and then converted to absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was injected into the GC.[2]

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source was used.

-

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven temperature program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Ion source temperature: 230 °C.

-

Mass range: m/z 40-400.

-

-

Data Processing: The total ion chromatogram (TIC) was recorded, and the mass spectrum corresponding to the elution peak of this compound was extracted and analyzed.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Chemical Structure

This diagram illustrates how the different spectroscopic techniques probe specific aspects of the this compound molecule to provide a complete structural picture.

References

A Comprehensive Technical Guide to the Solubility and Stability of 5-Indanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 5-Indanol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its behavior in common laboratory solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available data, outlines experimental protocols for further investigation, and presents logical workflows for analysis.

Physicochemical Properties of this compound

This compound, also known as 5-hydroxyindan, is a phenolic compound with a fused bicyclic structure. Its physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [2] |

| Melting Point | 51-53 °C | [3][4] |

| Boiling Point | 255 °C | [3][4] |

| pKa | 10.37 ± 0.20 | [4] |

| Appearance | Slightly brown powder to crystal | [4] |

Solubility of this compound

The solubility of this compound is governed by its chemical structure, which includes both a hydrophobic indan (B1671822) backbone and a hydrophilic hydroxyl group. This amphiphilic nature results in varied solubility across different solvent classes.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. The known quantitative value is its solubility in water.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | Not Specified | 6.3 |

Table 1: Quantitative Solubility of this compound in Water.[3][4][5][6]

Qualitative and Estimated Solubility in Organic Solvents

Based on its phenolic nature and the principle of "like dissolves like," a qualitative and estimated solubility profile in common laboratory solvents can be inferred. Phenolic compounds are generally soluble in polar organic solvents and sparingly soluble in nonpolar solvents. One source indicates that this compound is soluble in ethanol (B145695), benzene (B151609), and chloroform (B151607), and slightly soluble in petroleum ether.

| Solvent Class | Solvent | Polarity | Estimated Solubility | Rationale |

| Alcohols | Methanol (B129727) | Polar Protic | High | The hydroxyl group of this compound can form strong hydrogen bonds with methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent solvent for phenols. | |

| Isopropanol | Polar Protic | Moderate to High | The bulkier isopropyl group may slightly reduce solvating efficiency compared to methanol and ethanol. | |

| Ketones | Acetone (B3395972) | Polar Aprotic | High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound. |

| Esters | Ethyl Acetate (B1210297) | Polar Aprotic | Moderate | Ethyl acetate is a moderately polar solvent capable of dissolving many organic compounds. |

| Ethers | Diethyl Ether | Slightly Polar | Moderate | Diethyl ether is a good solvent for many organic compounds, though its lower polarity compared to alcohols and ketones may result in slightly lower solubility for this compound. |

| Halogenated | Dichloromethane | Polar Aprotic | High | Dichloromethane is a versatile solvent for a wide range of organic compounds. |

| Chloroform | Polar Aprotic | High | Similar to dichloromethane, chloroform is an effective solvent for many organic molecules. | |

| Aromatics | Toluene (B28343) | Nonpolar | Moderate | The aromatic ring of toluene can interact with the benzene ring of this compound via π-π stacking, though the overall nonpolar nature may limit high solubility. |

| Hydrocarbons | Hexane (B92381) | Nonpolar | Low | As a nonpolar solvent, hexane is a poor solvent for the relatively polar this compound.[7] |

| Petroleum Ether | Nonpolar | Low | Similar to hexane, this nonpolar solvent is not expected to effectively dissolve this compound. |

Table 2: Qualitative and Estimated Solubility of this compound in Common Laboratory Solvents.

Stability of this compound

The stability of this compound is a critical consideration, particularly in the context of its use in multi-step syntheses and for long-term storage. As a phenol, it is susceptible to degradation through oxidation.

General Stability Profile

Phenols are known to be susceptible to oxidation, which can be accelerated by the presence of light, heat, and basic conditions. The oxidation of phenols can lead to the formation of colored quinone-type byproducts. A study on hydroxy-1-aminoindans revealed that 5-hydroxy isomers are inherently unstable as free bases and readily convert to reactive quinone methide intermediates. This suggests that this compound is likely to be unstable under basic conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, potential routes can be inferred from the known chemistry of phenols.

-

Oxidation: The primary degradation pathway for this compound is likely oxidation. This can be initiated by atmospheric oxygen and accelerated by light, heat, or the presence of metal ions. The initial oxidation product would be a phenoxy radical, which can then undergo further reactions to form quinone-like structures. These products are often colored, and their formation can be observed as a darkening of the this compound solution over time.

-

Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate the oxidation of phenols. Therefore, solutions of this compound should be protected from light to minimize photodegradation.

The following diagram illustrates a potential oxidative degradation pathway for this compound.

Experimental Protocols

To obtain precise quantitative data on the solubility and stability of this compound, standardized experimental protocols should be followed.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10][11][12]

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature bath on an orbital shaker.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed in the constant temperature bath for a period to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution.

-

The following diagram outlines the experimental workflow for the shake-flask solubility determination method.

Determination of Stability (HPLC-Based Method)

A stability-indicating HPLC method can be used to monitor the degradation of this compound over time under various stress conditions.[13][14][15][16][17]

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature and humidity chambers

-

Photostability chamber

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., Diode Array Detector)

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in the selected solvents at a known concentration.

-

Transfer the solutions to vials and seal them.

-

-

Stress Conditions:

-

Expose the samples to various stress conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

Acidic/Basic Hydrolysis: Addition of a small amount of acid (e.g., HCl) or base (e.g., NaOH).

-

Oxidative Stress: Addition of an oxidizing agent (e.g., H₂O₂).

-

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

-

Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

-

Calculate the percentage of this compound remaining at each time point to determine the degradation rate.

-

The following diagram illustrates the logical workflow for assessing the stability of this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound in common laboratory solvents. While quantitative solubility data in organic solvents is scarce, a qualitative understanding based on its chemical structure provides valuable guidance for solvent selection. The inherent instability of the 5-hydroxyindan structure, particularly under basic conditions, highlights the importance of careful handling and storage to prevent oxidative degradation. The detailed experimental protocols provided herein offer a framework for researchers to generate precise and reliable data to support their specific applications in drug discovery and development. Further studies are warranted to fully characterize the solubility and stability profile of this important synthetic intermediate.

References

- 1. This compound | C9H10O | CID 15118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1470-94-6 | FI42892 | Biosynth [biosynth.com]

- 3. This compound | 1470-94-6 [chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound;CAS:1470-94-6 - Career Henan Chemical Co. [coreychem.com]

- 7. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 17. akjournals.com [akjournals.com]

The Multifaceted Biological Activities of 5-Indanol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Indanol, a bicyclic aromatic alcohol, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The structural rigidity and synthetic tractability of the indane nucleus make it a privileged core for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Enzyme Inhibition

Derivatives of this compound have been shown to be potent inhibitors of several key enzymes implicated in various disease states.

Angiotensin-Converting Enzyme (ACE) Inhibition

Certain β-amino alcohol derivatives of 5-hydroxy indanone have demonstrated significant potential as non-carboxylic acid ACE inhibitors, which are crucial in the management of hypertension.[1]

Table 1: ACE Inhibitory Activity of 5-Hydroxyindanone Derivatives [1]

| Compound ID | Structure | IC50 (µM) |

| 12b | Triazole derivative | 1.388024 |

| 12g | Triazole derivative | 1.220696 |

| 12j | Triazole derivative | 1.312428 |

| 15k | β-Amino alcohol derivative | 1.349671 |

| 15l | β-Amino alcohol derivative | 1.330764 |

| Lisinopril | (Reference Drug) | Not specified in the source |

Tyrosinase Inhibition

This compound itself has been identified as a weak inhibitor of human melanoma tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.[2] This suggests the potential for developing this compound derivatives as agents for treating hyperpigmentation disorders.

Acetylcholinesterase (AChE) Inhibition

The indanone scaffold is a key feature in several acetylcholinesterase inhibitors. While specific data for this compound derivatives is limited, the broader class of indanone derivatives shows promise in this area, relevant for the treatment of Alzheimer's disease.[1]

Anticancer Activity

The indane and indole (B1671886) cores, structurally related to this compound, are present in numerous compounds with potent anticancer properties. These derivatives often exert their effects through the induction of apoptosis and inhibition of key signaling pathways.

Table 2: Anticancer Activity of Selected Indole and Indanone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Sulfonamide Derivative | HepG2 (Liver) | 7.37 | [4] |

| Indole-Sulfonamide Derivative | A549 (Lung) | 8.74 | [4] |

| Indole-Sulfonamide Derivative | MOLT-3 (Leukemia) | 46.23 | [4] |

| 5-(2′-indolyl)thiazole Derivative | Various | 10–30 | [5] |

| Indolo–pyrazole Derivative | SK-MEL-28 (Melanoma) | 3.46 | [6] |

| Indolo–pyrazole Derivative | HCT-116 (Colon) | 9.02 | [6] |

Anticancer Signaling Pathways

Indanone and indole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the EGFR signaling cascade. Inhibition of EGFR can block downstream pathways like PI3K/S6K1, leading to reduced cell proliferation and induction of apoptosis.[7] Apoptosis induction is a common mechanism, often confirmed by increased levels of caspases, such as caspase-3 and caspase-9, and DNA fragmentation.[7][8]

Anti-inflammatory Activity

Indanone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

One study on an indanone derivative isolated from Fernandoa adenophylla demonstrated a significant, dose-dependent reduction in heat-induced hemolysis of red blood cells, with an IC50 value of 54.69 µM.[9] This suggests a membrane-stabilizing effect, which is a hallmark of anti-inflammatory activity. The same study also showed a binding affinity of the indanone derivative for COX-1, COX-2, and TNF-α through in silico docking studies.[9] Another study on novel indanone derivatives showed significant reduction in the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in a concentration-dependent manner.[1]

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds, including indanone derivatives, are often mediated through the inhibition of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[10][11][12]

Antimicrobial Activity

The indole nucleus, a key structural feature related to this compound, is found in many compounds with significant antimicrobial activity.

Table 3: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Microorganism | MIC (µM) | Reference |

| Indole Dihydropyrimidine | Various bacteria and fungi | 50-100 µg/mL | [13] |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine | S. aureus | 37.9–113.8 | [14] |

| N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Various bacteria and fungi | 0.004-0.045 mg/mL | [15] |

Central Nervous System (CNS) Depressant Activity

While quantitative data for this compound derivatives are scarce, the indane scaffold is known to be associated with CNS depressant effects. This activity is typically evaluated in animal models by observing changes in locomotor activity and exploratory behavior.

Experimental Protocols

Tyrosinase Inhibition Assay (using L-DOPA)

This assay is based on the principle that tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms a colored product, dopachrome, that can be measured spectrophotometrically.[9][10][13][16][17]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound or its derivative (Test Compound)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and kojic acid in sodium phosphate buffer.

-

In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound/kojic acid dilution, and 20 µL of tyrosinase solution to the respective wells. A negative control well should contain buffer and enzyme only. A blank well should contain only buffer.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings every minute for 10-20 minutes.

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion.[18][19][20][21][22]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine Iodide (ATCI) (Substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

This compound or its derivative (Test Compound)

-

Donepezil or Galantamine (Positive Control)

-

Phosphate Buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound/control solution to the respective wells. A control well (100% activity) will contain the solvent for the test compound instead of the compound itself. A blank well will contain buffer instead of the enzyme solution.

-

Pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

-

Calculate the rate of reaction (ΔAbs/min).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined from the plot of percentage of inhibition versus inhibitor concentration.

CNS Depressant Activity - Open Field Test

The open field test is used to assess locomotor activity and anxiety-like behavior in rodents. A decrease in locomotor activity is indicative of CNS depression.[4][6][21][23][24][25]

Apparatus:

-

A square arena (e.g., 42 x 42 x 42 cm) with the floor divided into a grid of squares (e.g., 16 squares). The central squares are designated as the "center zone" and the outer squares as the "peripheral zone".

-

A video camera mounted above the arena for recording.

-

Motion tracking software for automated analysis.

Procedure:

-

Acclimate the mice to the testing room for at least 3 days prior to the experiment.

-

Administer the test compound (this compound derivative), vehicle (control), or a standard CNS depressant (e.g., diazepam) to different groups of mice.

-

After a specified pre-treatment time (e.g., 30 minutes), gently place a mouse in the center of the open field arena.

-

Record the animal's behavior for a set period (e.g., 5-20 minutes).

-

Analyze the recording to quantify parameters such as:

-

Total distance traveled

-

Number of squares crossed (locomotor activity)

-

Time spent in the center zone vs. the peripheral zone (anxiety-like behavior)

-

Rearing frequency (exploratory behavior)

-

-

A significant decrease in locomotor activity compared to the control group suggests a CNS depressant effect.

CNS Depressant Activity - Hole-Board Test

The hole-board test is another method to assess anxiety, exploratory behavior, and CNS activity in rodents. A decrease in head-dipping behavior can indicate CNS depression.[5][14][17][18][20]

Apparatus:

-

A board with a number of equidistant holes (e.g., 16 holes).

-

The apparatus may be equipped with infrared beams to automatically detect head dips.

Procedure:

-

Follow the same animal preparation and drug administration protocol as the open field test.

-

Place the mouse on the board and allow it to explore freely for a defined period (e.g., 5 minutes).

-

Record the number of head dips (the animal putting its head into a hole up to the level of its ears).

-

A significant reduction in the number of head dips compared to the control group can indicate a CNS depressant effect.

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight their potential as ACE inhibitors, anticancer agents, anti-inflammatory compounds, and more. The modulation of key signaling pathways such as EGFR and MAPK/NF-κB appears to be a central mechanism for their anticancer and anti-inflammatory effects. Further research, including lead optimization and in-depth mechanistic studies, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold. This guide serves as a foundational resource to aid in these future drug discovery and development endeavors.

References

- 1. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. anilocus.com [anilocus.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. youtube.com [youtube.com]

- 6. Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. arrow.tudublin.ie [arrow.tudublin.ie]

- 15. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hole-board test - Wikipedia [en.wikipedia.org]

- 17. Hole-Board Test [bio-protocol.org]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. MPD: JaxCC1: project protocol [phenome.jax.org]

- 21. researchgate.net [researchgate.net]

- 22. Study of CNS depressant and behavioral activity of an ethanol extract of Achyranthes Aspera (Chirchita) in mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Open field test for mice [protocols.io]

- 24. mdpi.com [mdpi.com]

- 25. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Indanol Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic applications of 5-Indanol and its derivatives, providing researchers and scientists with a comprehensive overview of this promising chemical scaffold.

The this compound moiety, a bicyclic aromatic alcohol, has emerged as a privileged scaffold in medicinal chemistry, forming the core of several clinically significant therapeutic agents and investigational compounds. Its rigid structure and synthetic tractability make it an attractive starting point for the development of novel drugs targeting a range of diseases. This technical guide delves into the burgeoning field of this compound-based drug discovery, with a particular focus on its applications in neurodegenerative disorders, respiratory diseases, and oncology. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways to facilitate further research and development in this area.

Therapeutic Landscape of this compound Derivatives

The therapeutic utility of this compound derivatives spans multiple disease areas, primarily driven by their ability to selectively interact with key biological targets. The most prominent applications are in the treatment of Alzheimer's disease and as bronchodilators for respiratory conditions. Emerging evidence also points towards their potential as anti-inflammatory and anticancer agents.

Acetylcholinesterase Inhibition in Alzheimer's Disease

A cornerstone of Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The indanone core is a key structural feature of Donepezil, a leading AChE inhibitor. Research into derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a close analog of Donepezil, has provided valuable structure-activity relationship (SAR) insights.

| Compound | Substitution (Indanone Ring) | AChE IC50 (nM) | Reference |

| Donepezil Analog | 5,6-dimethoxy | 5.7 | [1] |

| Analog 8a | 5-methoxy | 23 | [1] |

| Analog 8b | 6-methoxy | 18 | [1] |

| Analog 8c | 5,6-dichloro | 31 | [1] |

| Analog 8d | Unsubstituted | 110 | [1] |

β2-Adrenoceptor Agonism for Respiratory Diseases

This compound derivatives have been explored as selective β2-adrenoceptor agonists, a class of drugs used to relax airway smooth muscle in conditions like asthma and chronic obstructive pulmonary disease (COPD). The 5,6-diethyl-indan-2-ylamino group is a key component of Indacaterol, an ultra-long-acting β2-agonist. While not direct this compound derivatives, the pharmacological data for these complex indan-based compounds highlight the potential of this scaffold in targeting β2-adrenoceptors.

| Compound | Structure | β2-Adrenoceptor EC50 (pM) | β2/β1 Selectivity | Reference |

| 9g | 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one with indan-like moiety | 36 | High | [2] |

| (R)-18c | 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one with indan-like moiety | 21 | High | [2] |

Emerging Applications in Oncology and Inflammation

The indanone and related indole (B1671886) scaffolds have shown promise in the development of anticancer and anti-inflammatory agents. While direct SAR data for this compound derivatives in these areas is still emerging, studies on structurally similar compounds provide a strong rationale for further investigation. For instance, certain aryl pyrazole-indanone hybrids have demonstrated moderate anticancer activity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Aryl Pyrazole-Indanone 6d | MCF-7 | 53.9 | [3] |

| Aryl Pyrazole-Indanone 6e | MCF-7 | 42.6 | [3] |

| Aryl Pyrazole-Indanone 6f | MCF-7 | 48.2 | [3] |

Key Signaling Pathways

The therapeutic effects of this compound compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel derivatives.

β2-Adrenergic Receptor Signaling

β2-adrenoceptor agonists, including those with an indan-like core, exert their effects by activating the Gs protein-coupled receptor pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, resulting in smooth muscle relaxation.

NF-κB Signaling in Inflammation

The anti-inflammatory potential of this compound derivatives may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays.

Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a 5-hydroxyindanone derivative, a common precursor for more complex this compound compounds.

Materials:

-

Indan

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (B78521)

-

Hydrochloric Acid

-

Appropriate solvents for extraction and crystallization (e.g., diethyl ether, petroleum ether)

Procedure:

-

Sulfonation: Indan is slowly added to an excess of concentrated sulfuric acid at a controlled temperature (typically 0-10 °C). The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured onto ice, and the resulting precipitate of indan-5-sulfonic acid is collected by filtration.

-

Alkali Fusion: The indan-5-sulfonic acid is mixed with a significant excess of sodium hydroxide and heated to a high temperature (e.g., 300-350 °C) until the fusion is complete.

-

Acidification: The cooled fusion melt is dissolved in water and acidified with hydrochloric acid. The crude this compound precipitates and is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., petroleum ether or a mixture of ethyl acetate (B1210297) and hexane) to yield pure this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation period, allowing the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the ATCI solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

β2-Adrenoceptor Binding Assay

This radioligand binding assay is used to determine the affinity of test compounds for the β2-adrenoceptor.

Materials:

-

Cell membranes expressing the human β2-adrenoceptor

-

Radiolabeled ligand (e.g., [³H]-CGP 12177)

-

Test compounds

-

Binding buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In test tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the binding buffer. Include tubes for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubation: Incubate the tubes at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a versatile and valuable starting point for the development of new therapeutic agents. Its presence in successful drugs like Donepezil and its derivatives' potential as β2-adrenoceptor agonists highlight its importance in medicinal chemistry. The emerging evidence for its utility in oncology and inflammation further broadens the therapeutic horizon for this compound class.

Future research should focus on synthesizing and screening libraries of this compound derivatives to establish comprehensive structure-activity relationships for various targets. A deeper investigation into the specific molecular interactions with their targets and the downstream effects on signaling pathways will be crucial for optimizing lead compounds. Furthermore, exploring novel drug delivery systems and formulation strategies for this compound-based drugs could enhance their pharmacokinetic properties and therapeutic efficacy. The continued exploration of this promising scaffold holds the potential to deliver a new generation of innovative medicines for a range of challenging diseases.

References

5-Indanol: A Versatile Precursor in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Indanol, a bicyclic aromatic alcohol with the chemical formula C₉H₁₀O, has emerged as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] Its rigid indane scaffold, composed of a fused benzene (B151609) and cyclopentane (B165970) ring, provides a unique structural motif that is prevalent in a variety of biologically active compounds.[2][3] The presence of a phenolic hydroxyl group at the 5-position offers a reactive handle for a wide array of chemical transformations, making this compound a versatile precursor for creating diverse molecular architectures with significant pharmacological potential.[1] This technical guide provides a comprehensive overview of the utility of this compound in organic synthesis, focusing on key reactions, detailed experimental protocols, and the biological significance of its derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [4] |

| Molecular Weight | 134.17 g/mol | [4] |

| Appearance | Light brown or gray-brown solid | PubChem |

| Melting Point | 51-53 °C | PubChem |

| Boiling Point | 255 °C | PubChem |

| CAS Number | 1470-94-6 | [4] |

| IUPAC Name | 2,3-dihydro-1H-inden-5-ol | [4] |

Key Synthetic Transformations of this compound

The reactivity of this compound is dominated by its phenolic hydroxyl group and the electron-rich aromatic ring. This allows for a range of synthetic modifications, including electrophilic aromatic substitution and O-alkylation, to generate a diverse library of derivatives.

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution. The hydroxyl group is an ortho-, para-director, and due to steric hindrance from the fused cyclopentane ring, substitution typically occurs at the C6 position.

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the aromatic ring of this compound, typically at the 6-position, to produce valuable ketone intermediates. These ketones can be further elaborated into more complex molecules.[5][6]

Experimental Protocol: Synthesis of 6-Acetyl-5-indanol

This protocol is adapted from general Friedel-Crafts acylation procedures.[7][8]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (B109758).

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.05 eq.) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

-

Addition of this compound: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford 6-acetyl-5-indanol.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 1.0 | |

| Acetyl Chloride | 1.05 | |

| Aluminum Chloride | 1.1 | Anhydrous |

| Dichloromethane | - | Anhydrous |

| Expected Yield | 70-85% (estimated) |

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds.[9][10] Applying this reaction to this compound would yield 6-formyl-5-indanol, a key intermediate for the synthesis of various heterocyclic compounds and other derivatives.[11]

Experimental Protocol: Synthesis of 6-Formyl-5-indanol

This protocol is based on general Vilsmeier-Haack reaction conditions.[12][13]

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF) (3.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction with this compound: Dissolve this compound (1.0 eq.) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system to obtain pure 6-formyl-5-indanol.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 1.0 | |

| Dimethylformamide (DMF) | 3.0 | Anhydrous |

| Phosphorus Oxychloride (POCl₃) | 1.2 | |

| Expected Yield | 65-80% (estimated) |

The Mannich reaction introduces an aminomethyl group onto the aromatic ring, providing a route to pharmacologically active Mannich bases.[14][15] For this compound, this reaction is expected to occur at the 6-position.

Experimental Protocol: Synthesis of 6-(Dimethylaminomethyl)-5-indanol

This protocol is adapted from general Mannich reaction procedures for phenols.[16][17]

-

Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (B145695). Add dimethylamine (B145610) (1.2 eq., as an aqueous solution) and formaldehyde (B43269) (1.2 eq., as an aqueous solution).

-

Reaction Progression: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any unreacted this compound.

-

Purification: Basify the aqueous layer with a sodium hydroxide (B78521) solution to precipitate the Mannich base. Filter the product, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 1.0 | |

| Dimethylamine | 1.2 | 40% aqueous solution |

| Formaldehyde | 1.2 | 37% aqueous solution |

| Ethanol | - | Solvent |

| Expected Yield | 60-75% (estimated) |

O-Alkylation Reactions

The phenolic hydroxyl group of this compound is readily alkylated under basic conditions, most commonly through the Williamson ether synthesis.[18][19] This reaction is fundamental for the preparation of a wide range of derivatives, including precursors to beta-blockers and other biologically active molecules.[20][21]

Alkylation of this compound with an alpha-halo ester followed by hydrolysis provides indanyloxy acetic acid derivatives, which have been investigated for their pharmacological activities.[1]

Experimental Protocol: Synthesis of (2,3-Dihydro-1H-inden-5-yloxy)acetonitrile

This protocol is based on the Williamson ether synthesis using chloroacetonitrile (B46850).[18][22]

-

Reaction Setup: To a solution of this compound (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Addition of Alkylating Agent: Add chloroacetonitrile (1.1 eq.) to the mixture.

-

Reaction Progression: Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

Work-up: Cool the reaction mixture and filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. Purify by column chromatography or recrystallization.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 1.0 | |

| Chloroacetonitrile | 1.1 | |

| Potassium Carbonate | 1.5 | Anhydrous |

| Acetone | - | Anhydrous |

| Expected Yield | 80-95% (estimated) |

This compound serves as a key starting material for the synthesis of indanoxypropanolamine derivatives, a class of compounds known for their beta-adrenergic blocking activity.[1][20] The synthesis typically involves the reaction of this compound with epichlorohydrin (B41342), followed by the opening of the resulting epoxide with an appropriate amine.[21]

Experimental Protocol: Synthesis of 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(isopropylamino)propan-2-ol

This two-step protocol is a standard procedure for the synthesis of beta-blockers from phenols.[23][24]

Step 1: Synthesis of 5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-indene

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or water. Add a base, such as sodium hydroxide (1.1 eq.).

-

Addition of Epichlorohydrin: Add epichlorohydrin (1.2 eq.) dropwise to the reaction mixture.

-

Reaction Progression: Stir the mixture at room temperature for 24-48 hours. Monitor the formation of the epoxide by TLC.

-

Work-up and Purification: Extract the product with a suitable organic solvent, wash with water, dry, and concentrate to obtain the crude epoxide, which can be used in the next step without further purification.

Step 2: Synthesis of the Final Product

-

Reaction Setup: Dissolve the crude epoxide from Step 1 in a suitable solvent like methanol (B129727) or isopropanol.

-

Addition of Amine: Add isopropylamine (B41738) (2.0-3.0 eq.).

-

Reaction Progression: Reflux the reaction mixture for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture and evaporate the solvent. Purify the residue by column chromatography to yield the desired beta-blocker.

| Reactant/Reagent (Step 1) | Molar Ratio |

| This compound | 1.0 |

| Epichlorohydrin | 1.2 |

| Sodium Hydroxide | 1.1 |

| Reactant/Reagent (Step 2) | Molar Ratio |

| Epoxide from Step 1 | 1.0 |

| Isopropylamine | 2.0-3.0 |

| Expected Overall Yield |

Logical and Workflow Diagrams

To visually represent the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways and a general workflow for drug discovery based on this precursor.

Caption: Key synthetic transformations starting from this compound.

Caption: General drug discovery workflow utilizing this compound.

Biological Significance and Signaling Pathways

Derivatives of indane, including those synthesized from this compound, have demonstrated a wide range of biological activities, such as antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] For instance, certain indane derivatives have been identified as inhibitors of enzymes like USP7, a deubiquitinase implicated in tumorigenesis.[25] The beta-blockers synthesized from this compound act as antagonists at beta-adrenergic receptors, thereby modulating the signaling pathways of catecholamines like adrenaline and noradrenaline.

Caption: Simplified signaling pathway of beta-adrenergic receptors and the inhibitory action of this compound-derived beta-blockers.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis, offering a gateway to a multitude of biologically active molecules. Its straightforward reactivity through electrophilic aromatic substitution and O-alkylation allows for the efficient construction of diverse chemical libraries for drug discovery. The successful application of this compound in the synthesis of beta-blockers highlights its importance in medicinal chemistry. Further exploration of the synthetic potential of this compound is expected to yield novel compounds with significant therapeutic value, making it a continued focus for researchers in the pharmaceutical and chemical sciences.

References

- 1. ajpsonline.com [ajpsonline.com]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H10O | CID 15118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 19. Williamson_ether_synthesis [chemeurope.com]

- 20. jmedchem.com [jmedchem.com]

- 21. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Williamson Ether Synthesis [cs.gordon.edu]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Routes of 5-Indanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Indanol, a hydroxy derivative of indane, is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its derivatives have been explored for a range of biological activities, including fungicidal, bacteriostatic, and insecticidal effects.[1] Furthermore, this compound serves as a key intermediate in the preparation of compounds with applications in managing blood pressure and as β-lactam antibiotics.[2] This technical guide provides a comprehensive review of the primary synthetic routes to this compound, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

Synthetic Routes from Indan (B1671822)

A prevalent and direct approach to this compound utilizes indan as the starting material. This method typically involves a two-step process of sulfonation followed by alkali fusion.[2][3][4]

Figure 1: Synthesis of this compound from Indan.

Quantitative Data

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 1 | Indan | Concentrated H₂SO₄ | Heat to 100°C, then cool to 10°C | Indan-5-sulfonic acid trihydrate | 71.7% | [1] |

| 2 | Indan-5-sulfonic acid K-salt | KOH, Sodium acetate | 275-285°C | This compound | 80% | [1] |

Experimental Protocols

Step 1: Preparation of Indan-5-sulfonic acid [1]

To 11.8 g (0.1 mol) of indan, 12.0 g (0.12 mol) of concentrated sulfuric acid is added dropwise at room temperature with mixing. The mixture is then gradually heated to 100°C and subsequently cooled to 10°C. Following the addition of 5 cm³ of water, the mixture is kept at 0-5°C for 24 hours. The resulting precipitate is filtered and dried to yield 18.1 g of indan-5-sulfonic acid trihydrate.

Step 2: Preparation of this compound [1]

A mixture of 50 g of potassium hydroxide, 7.5 g of sodium acetate, and 1.5 cm³ of water is heated to 275°C. To this, 23.6 g (0.1 mol) of indan-5-sulfonic acid K-salt is added in small portions, maintaining the temperature between 275-285°C until the mixture thickens. After cooling, the solid is dissolved in 500 cm³ of water, and the pH is adjusted to 5-6 with concentrated hydrochloric acid. The aqueous phase is extracted with ether (3 x 200 cm³). The combined ether extracts are washed with 10% Na₂CO₃ solution, neutralized with water, and dried over Na₂SO₄. After filtration and solvent distillation, the crude product is purified by vacuum distillation to yield 10.7 g of this compound.

Multi-step Synthesis from Cinnamic Acid

A more elaborate synthesis of this compound begins with cinnamic acid, proceeding through several intermediates. This pathway avoids the need for high-pressure operations.[1]

Figure 2: Multi-step synthesis of this compound from Cinnamic Acid.

Quantitative Data

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 1 | Cinnamic acid | Hydrazine (B178648) hydrate (B1144303), 3% Pd/C, KOH | 100°C | β-Phenylpropionic acid | 94.9% | [1] |

| 2 | β-Phenylpropionic acid | Polyphosphoric acid, ZnCl₂ | 70-80°C for 2 hours | 1-Indanone | 80% | [1] |

| 3 | 1-Indanone | Hydrazine hydrate, KOH, Diethylene glycol | Boiling for 2 hours | Indan | 74.5% | [1] |

| 4 | Indan | Concentrated H₂SO₄ | Heat to 100°C, then cool to 10°C | Indan-5-sulfonic acid trihydrate | 71.7% | [1] |

| 5 | Indan-5-sulfonic acid K-salt | KOH, Sodium acetate | 275-285°C | This compound | 80% | [1] |

Experimental Protocols

Step 1: Preparation of β-Phenylpropionic acid [1]

A mixture of 29.6 g (0.2 mol) of cinnamic acid, 11.8 g (0.21 mol) of potassium hydroxide, and 400 cm³ of water is prepared. To this, 1.0 g of 3% activated carbon palladium is added, and the mixture is heated to 100°C with stirring. Then, 5.3 g (0.11 mol) of 85% hydrazine hydrate is added dropwise, and stirring is continued for about two hours until ammonia (B1221849) production ceases. The hot solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid. The precipitated crystals are filtered, washed with water, and dried, yielding 28.5 g of β-phenylpropionic acid.

Step 2: Preparation of 1-Indanone [1]

150 g of polyphosphoric acid and 15.0 g of zinc chloride are added to 30.0 g (0.2 mol) of β-phenylpropionic acid. The reaction mixture is heated to 70-80°C with stirring and maintained at this temperature for two hours. After pouring the mixture onto ice, the separating crystals are filtered, neutralized with water, and dried in a vacuum to obtain 24.9 g of crude product. The crude product is then distilled under vacuum to yield 21.1 g of 1-indanone.

Step 3: Preparation of Indan [1]